REACTION_SMILES
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[CH3:1][O-:2].[NH2:4][c:5]1[n:6][c:7]([Cl:13])[c:8]([C:11]#[N:12])[n:9][cH:10]1.[Na+:3].[O:14]1[CH2:15][CH2:16][O:17][CH2:18][CH2:19]1>>[CH3:1][O:2][c:7]1[n:6][c:5]([NH2:4])[cH:10][n:9][c:8]1[C:11]#[N:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ncc(N)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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COc1nc(N)cnc1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |